Ethyl 3,4-ethylenedioxybenzoylformate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Ethyl 3,4-ethylenedioxybenzoylformate can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of 1,4-benzodioxan with ethyl chlorooxoacetate in the presence of aluminum trichloride as a catalyst in dichloromethane at room temperature . The reaction typically yields the desired product with an 81% yield .

Analyse Des Réactions Chimiques

Ethyl 3,4-ethylenedioxybenzoylformate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Applications De Recherche Scientifique

Ethyl 3,4-ethylenedioxybenzoylformate is widely used in scientific research, particularly in the field of proteomics . It is used as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function . Additionally, it has applications in the synthesis of various organic compounds and intermediates .

Mécanisme D'action

The mechanism of action of ethyl 3,4-ethylenedioxybenzoylformate involves its interaction with proteins and peptides. It forms covalent bonds with specific amino acid residues, leading to the modification of the protein structure . This modification can affect the protein’s function, stability, and interactions with other molecules .

Comparaison Avec Des Composés Similaires

Ethyl 3,4-ethylenedioxybenzoylformate is unique due to its specific structure and reactivity. Similar compounds include:

Ethyl 3,4-dimethoxybenzoylformate: Similar in structure but with methoxy groups instead of ethylenedioxy groups.

Ethyl 3,4-dihydroxybenzoylformate: Contains hydroxyl groups instead of ethylenedioxy groups.

Ethyl 3,4-methylenedioxybenzoylformate: Similar structure but with a methylenedioxy group instead of an ethylenedioxy group. These compounds share similar reactivity but differ in their specific chemical properties and applications.

Activité Biologique

Ethyl 3,4-ethylenedioxybenzoylformate (EDBF) is a compound that has gained attention for its potential biological activities. This article explores the biological effects of EDBF, focusing on its antioxidant, antimicrobial, and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

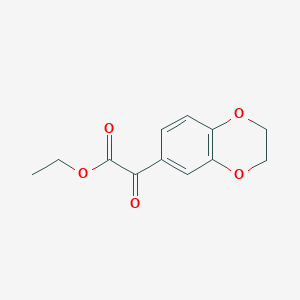

EDBF is a derivative of ethyl 3,4-ethylenedioxybenzoate, characterized by the addition of a benzoylformate moiety. Its chemical structure can be represented as follows:

This structure contributes to its diverse biological activities.

Antioxidant Activity

Mechanism of Action:

EDBF exhibits significant antioxidant properties. Research indicates that it can enhance the levels of endogenous antioxidants, such as glutathione and superoxide dismutase (SOD), which play crucial roles in cellular defense against oxidative stress. In vitro studies have demonstrated that EDBF treatment leads to a marked reduction in reactive oxygen species (ROS) levels in various cell lines exposed to oxidative stress conditions.

Research Findings:

A study conducted on L6 myoblast cells showed that preconditioning with EDBF significantly improved cell viability under hypoxic conditions. The compound reduced protein oxidation and malondialdehyde levels, indicating decreased oxidative damage and enhanced antioxidant status .

| Treatment Concentration | Cell Viability Increase (%) | ROS Levels Reduction (%) |

|---|---|---|

| 500 µM | 5 | 12.45 |

| 1000 µM | 20 | 19.33 |

Antimicrobial Activity

Efflux Pump Inhibition:

EDBF has been evaluated for its potential as an efflux pump inhibitor (EPI) against drug-resistant Escherichia coli. It was found to potentiate the activity of antibiotics by inhibiting the efflux pumps responsible for drug resistance. In assays, EDBF significantly increased dye accumulation within bacterial cells while reducing dye efflux, suggesting interference with the substrate translocation via bacterial efflux pumps .

Case Study:

In a study assessing the antimicrobial efficacy of EDBF against multidrug-resistant E. coli, it was shown that EDBF could enhance the effectiveness of erythromycin when used in combination therapy. The half-maximal inhibitory concentration (IC50) values indicated a synergistic effect when EDBF was administered alongside conventional antibiotics .

Anticancer Potential

Cytotoxic Effects:

Preliminary studies suggest that EDBF may possess anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines through the activation of intrinsic apoptotic pathways. This effect is attributed to its ability to modulate oxidative stress levels within cancer cells, leading to increased cell death.

Research Insights:

In vitro experiments indicated that EDBF treatment resulted in significant cytotoxicity against human cancer cell lines, with IC50 values demonstrating potent antiproliferative effects. The mechanism appears to involve both ROS generation and modulation of apoptotic signaling pathways .

Propriétés

IUPAC Name |

ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-2-15-12(14)11(13)8-3-4-9-10(7-8)17-6-5-16-9/h3-4,7H,2,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCREKCZMKTIPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC2=C(C=C1)OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374517 |

Source

|

| Record name | ethyl 3,4-ethylenedioxybenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131030-47-2 |

Source

|

| Record name | ethyl 3,4-ethylenedioxybenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.